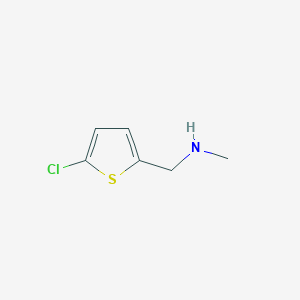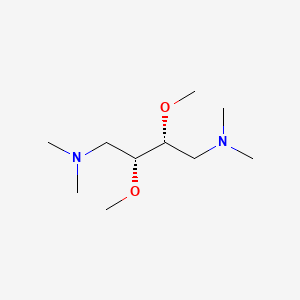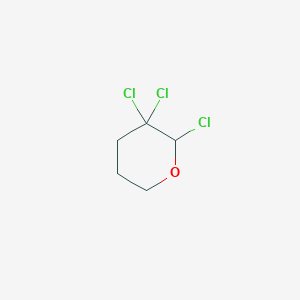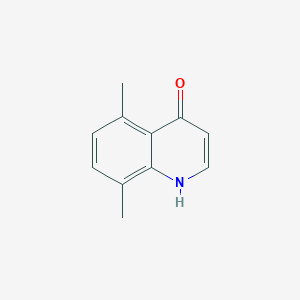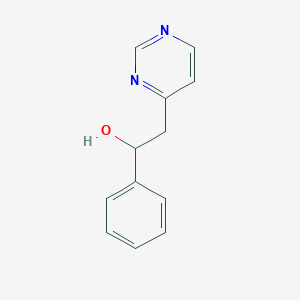
1-Phenyl-2-(pyrimidin-4-yl)ethanol
Descripción general
Descripción
1-Phenyl-2-(pyrimidin-4-yl)ethanol, also known as 1-phenyl-2-pyrrolidin-4-yl-ethanol (PPE) is an organic compound that belongs to the class of heterocyclic compounds. It is a type of aminopyrrolidine, which is a derivative of pyrrolidine, and is used in a wide range of applications in research, industry, and medicine. It is an important synthetic building block in organic synthesis, and it is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
Metal Complex Formation and Stability
1-Phenyl-2-(pyrimidin-4-yl)ethanol derivatives are studied for their ability to form stable complexes with transition metals. For example, 3-methyl-1-phenyl-{p-[N-(pyrimidin-2-yl)sulfamoyl]phenylazo}-2-pyrazolin-5-one, a related compound, forms stable complexes with various transition metal ions. These complexes are characterized by their stability constants, which vary across different metals, and their formation is influenced by factors like temperature and solvent composition. These properties are crucial for understanding the chemical behavior of such complexes in various environments, including biological systems (Fouda, Al-Sarawy, & El-Katori, 2006).
Molecular Structure and Crystallography
The molecular structure and crystallization properties of 1-phenyl-2-(pyrimidin-4-yl)ethanol derivatives are subjects of extensive research. For example, the compound 1-phenyl-2-(2-pyridyl)ethanol, synthesized through the Knoevenagel condensation reaction, exhibits interesting crystallographic properties. These studies provide insights into the formation of hydrogen bonds and the stability of the resulting crystalline structures, which are vital for the development of new materials and pharmaceuticals (Percino et al., 2015).
Synthesis and Evaluation in Drug Development
1-Phenyl-2-(pyrimidin-4-yl)ethanol derivatives are explored for their potential in drug development, particularly in the synthesis of compounds with anticancer properties. For instance, the combinatorial synthesis of 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives has been studied for their effects against various cancer cell lines. This research emphasizes the importance of green chemistry principles in drug synthesis, highlighting the use of nontoxic solvents and high atom economy (Patravale et al., 2014).
Competitive Inhibition in Biochemical Pathways
These compounds have been found to act as competitive inhibitors in certain biochemical pathways. For instance, 1-aryl-2-(((6-aryl)pyrimidin-4-yl)amino)ethanols inhibit fattyacid amide hydrolase (FAAH), an enzyme involved in pain and inflammatory responses. Such inhibitors can have significant therapeutic potential, especially in the context of neuropathic pain management. The pharmacokinetic properties and efficacy of these inhibitors in animal models are areas of active research, indicating potential applications in the development of new pain relief drugs (Keith et al., 2014).
Antimicrobial and Antifungal Activity
1-Phenyl-2-(pyrimidin-4-yl)ethanol derivatives are also studied for their antimicrobial and antifungal properties. The synthesis of novel compounds and their biological screening against various bacterial and fungal strains is a significant area of research. This includes evaluating the efficacy of these compounds as potential therapeutic agents in treating infections caused by bacteria such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans (Lanjewar, Rahatgaonkar, Chorghade, & Saraf, 2009).
Antioxidant Properties
Research into the antioxidant properties of pyrimidine derivatives, including those related to 1-Phenyl-2-(pyrimidin-4-yl)ethanol, has revealed a wide spectrum of biological activities. These studies involve synthesizing novel compounds and evaluating their effectiveness in scavenging free radicals, which is crucial in developing treatments for oxidative stress-related disorders (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).
Herbicidal and Agricultural Applications
In addition to medical applications, 1-Phenyl-2-(pyrimidin-4-yl)ethanol derivatives are being explored for their potential in agriculture, particularly as herbicides. The synthesis of new compounds and their herbicidal activity against specific plant species like Brassica campestris L. is an area of significant interest. This research could lead to the development of more effective and selective agricultural chemicals (Liu & Shi, 2014).
Propiedades
IUPAC Name |
1-phenyl-2-pyrimidin-4-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12(10-4-2-1-3-5-10)8-11-6-7-13-9-14-11/h1-7,9,12,15H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVGCMBZIWTFKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=NC=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372191 | |
| Record name | 1-phenyl-2-pyrimidin-4-ylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-(pyrimidin-4-yl)ethanol | |
CAS RN |
36914-71-3 | |
| Record name | 1-phenyl-2-pyrimidin-4-ylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 36914-71-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



